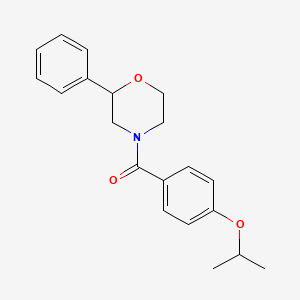

![molecular formula C20H20N2O6S2 B2586173 (E)-methyl 2-(2-((2-(benzylsulfonyl)acetyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate CAS No. 1007085-93-9](/img/structure/B2586173.png)

(E)-methyl 2-(2-((2-(benzylsulfonyl)acetyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound. Benzo[d]thiazoles are known for their wide range of biological activities . The compound also contains an imino group, which is a functional group containing a carbon-nitrogen double bond .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR, and IR spectroscopy .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by its functional groups. The imino group could participate in various reactions, such as addition or condensation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the imino group could influence its polarity and solubility .Scientific Research Applications

Aldose Reductase Inhibition for Diabetic Complications Treatment

One of the primary research applications of related thiazol-imino compounds involves the design and synthesis of novel inhibitors for aldehyde reductase (ALR1) and aldose reductase (ALR2). These enzymes are therapeutic targets for treating diabetic complications. A study by Ali et al. (2012) focused on the synthesis of iminothiazolidin-4-one acetate derivatives, demonstrating significant inhibitory potency against ALR2. These findings underscore the potential of such compounds in developing new drugs for diabetes management (Sher Ali, A. Saeed, N. Abbas, M. Shahid, M. Bolte, J. Iqbal, 2012).

Antimicrobial and Anticancer Activities

Another significant area of application is in the synthesis of compounds with antimicrobial and anticancer properties. Mishra et al. (2019) synthesized benzothiazole-imino-benzoic acid ligands and their metal complexes, which showed good antimicrobial activity against various bacterial strains. This research highlights the utility of these compounds in developing new antimicrobial agents (N. Mishra, Surendra Singh Gound, Rajesh Mondal, R. Yadav, R. Pandey, 2019).

Photodynamic Therapy for Cancer Treatment

Pişkin et al. (2020) explored the synthesis of zinc phthalocyanine compounds substituted with new benzenesulfonamide derivative groups, including Schiff base structures, for photodynamic therapy (PDT) applications. Their research demonstrated the compounds' high singlet oxygen quantum yield and good fluorescence properties, indicating their potential as effective photosensitizers in PDT for cancer treatment (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).

Catalysis and Green Chemistry

Research into the catalytic applications of related compounds is also notable. Shahvelayati et al. (2017) reported a green synthesis approach for functionalized thiazol-2(3H)-imines through a three-component tandem reaction in ionic liquid media. This study emphasizes the role of such compounds in facilitating environmentally friendly chemical synthesis processes (A. Shahvelayati, L. Hajiaghababaei, Akram Panahi Sarmad, 2017).

Future Directions

properties

IUPAC Name |

methyl 2-[2-(2-benzylsulfonylacetyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O6S2/c1-27-15-8-9-16-17(10-15)29-20(22(16)11-19(24)28-2)21-18(23)13-30(25,26)12-14-6-4-3-5-7-14/h3-10H,11-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCOMBAZDPIVLJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N(C(=NC(=O)CS(=O)(=O)CC3=CC=CC=C3)S2)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2586090.png)

![3-(2-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]propanamide](/img/structure/B2586093.png)

![5-[benzyl(ethyl)sulfamoyl]-2-fluoro-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B2586099.png)

![N-(4-methoxyphenyl)-2-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-indazol-1-yl}acetamide](/img/structure/B2586101.png)

![1-(4-Fluorophenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea](/img/structure/B2586104.png)

![Ethyl 2-[1-(3-methoxybenzoyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B2586105.png)

![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2586108.png)

![7-bromo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxalin-4-one](/img/structure/B2586109.png)

![2-(5'-{1,4-dioxaspiro[4.5]decan-2-yl}-tetrahydrospiro[cyclohexane-1,2'-furo[2,3-d][1,3]dioxole]-6'-yloxy)-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2586110.png)

![1-Bromo-3-propan-2-ylsulfonylbicyclo[1.1.1]pentane](/img/structure/B2586111.png)

![8-[(4-Tert-butylphenyl)sulfonyl]-2-(4-chlorophenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2586112.png)